

Application Notes and Protocols for Aprutumab Ixadotin in Preclinical Mouse Models

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Compound of Interest

Compound Name: Aprutumab Ixadotin

Cat. No.: B12779855

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Introduction

Aprutumab Ixadotin (also known as BAY 1187982) is an antibody-drug conjugate (ADC) that has been investigated for the treatment of solid tumors. It is composed of a fully human monoclonal antibody targeting the Fibroblast Growth Factor Receptor 2 (FGFR2) conjugated to a potent microtubule-disrupting agent, a derivative of auristatin.[1][2][3] FGFR2 is a receptor tyrosine kinase that, when dysregulated, can play a crucial role in the proliferation, differentiation, and survival of tumor cells.[4] Its overexpression has been noted in various cancers, including gastric, breast, and colorectal carcinomas.[3][5][6]

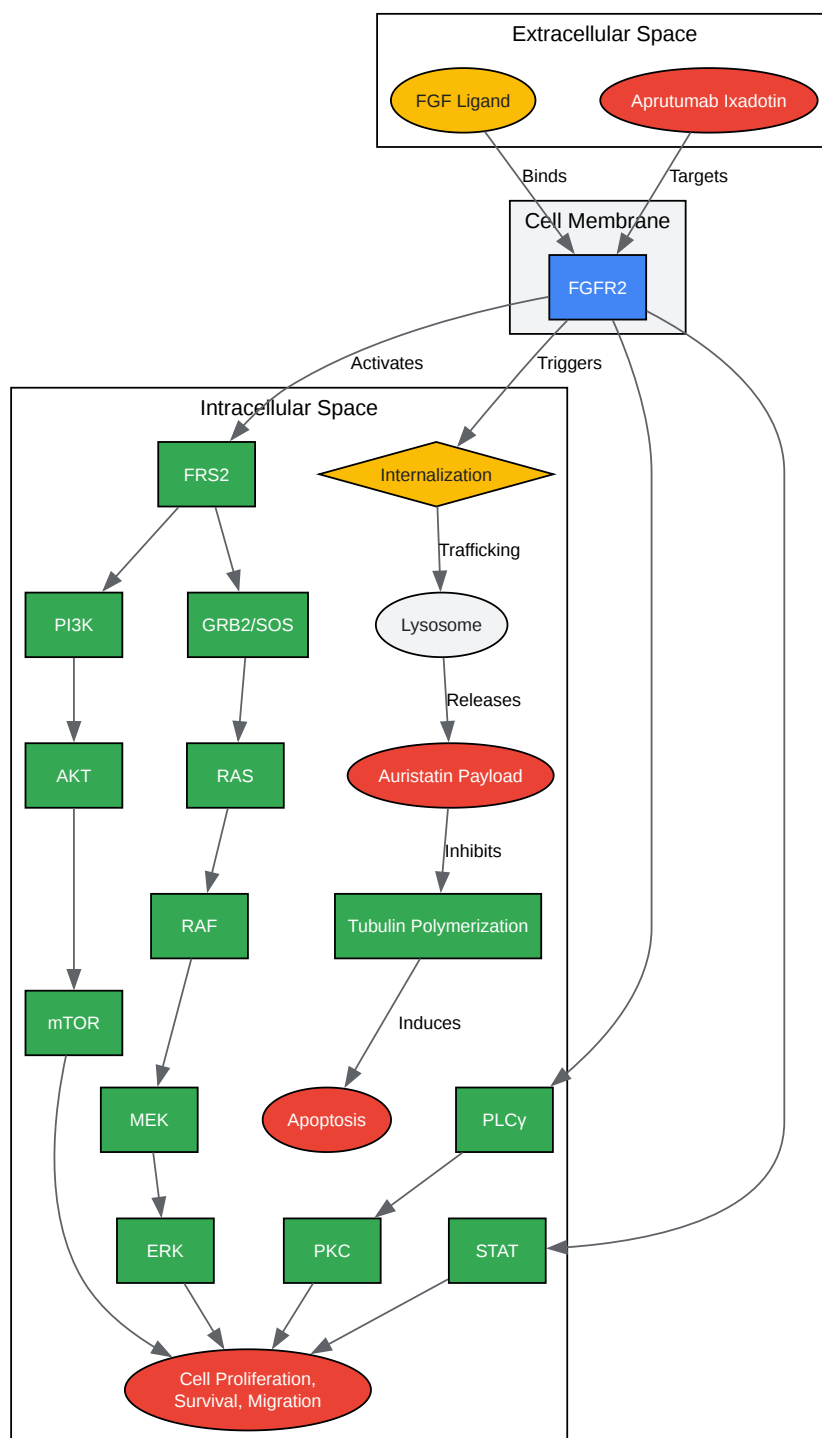
These application notes provide a summary of the reported dosages of **Aprutumab Ixadotin** in preclinical mouse models and detailed protocols for conducting similar in vivo efficacy studies. The information is compiled from published preclinical research to guide researchers in designing and executing their own experiments.

Mechanism of Action

Aprutumab Ixadotin's mechanism of action begins with the high-affinity binding of its monoclonal antibody component to FGFR2 on the surface of tumor cells.[1] This binding event triggers the internalization of the ADC-FGFR2 complex. Following internalization, the complex is trafficked to the lysosome. Inside the lysosome, the cytotoxic payload, an auristatin derivative, is released. Auristatins are highly potent antimitotic agents that work by inhibiting

tubulin polymerization, a critical process for the formation of the mitotic spindle.[7][8] The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequently induces apoptosis, or programmed cell death, in the cancer cell.[9]

FGFR2 Signaling Pathway and ADC Mechanism of Action

[Click to download full resolution via product page](#)**Fig 1.** FGFR2 signaling and **Aprutumab Ixadotin's** mechanism.

Data Presentation: **Aprutumab Ixadotin** Dosage in Mouse Models

The following table summarizes the dosages of **Aprutumab Ixadotin** used in various preclinical xenograft mouse models as reported in the literature.

Mouse Model	Tumor Type	Cell Line	Dosage (mg/kg)	Administration Route	Dosing Schedule	Outcome
NOD scid	Gastric Cancer	SNU-16	0.5, 1, 5	Intravenous (i.v.)	Once weekly	5 mg/kg resulted in significant tumor growth inhibition. 0.5 and 1 mg/kg did not significantly inhibit tumor growth.[1]
NMRI nu/nu	Breast Cancer	MFM-223	1, 5	Intravenous (i.v.)	Once weekly	Marked decrease in tumor volume at both 1 and 5 mg/kg.[1]
NMRI nu/nu	Colorectal Cancer	NCI-H716	7.5	Intravenous (i.v.)	Once weekly	Notable inhibition of tumor growth.[1]
PDX Model	Gastric Cancer	-	Not specified	Intravenous (i.v.)	Dose-dependent	Resulted in tumor regression, including partial and complete responses. [2]

PDX Model	Triple-Negative Breast Cancer	-	Not specified	Intravenous (i.v.)	Dose-dependent	Resulted in tumor regression, including partial and complete responses. [2]
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Experimental Protocols

The following are detailed methodologies for key experiments involving **Aprutumab Ixadotin** in mouse models, based on published preclinical studies.

Cell Line-Derived Xenograft (CDX) Model Protocol

This protocol outlines the establishment of subcutaneous xenograft models using human cancer cell lines.

Materials:

- Cell Lines: SNU-16 (gastric), MFM-223 (breast), or NCI-H716 (colorectal) human cancer cell lines.
- Animals: Female immunodeficient mice (e.g., NOD scid or NMRI nu/nu), 6-8 weeks old.
- Cell Culture Media: Appropriate media and supplements for the chosen cell line.
- Matrigel: Basement membrane matrix.
- Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
- **Aprutumab Ixadotin**: Lyophilized powder.
- Vehicle: Sterile vehicle for reconstitution (e.g., sterile water for injection or as specified by the manufacturer).

Procedure:

- Cell Culture:
 - Culture the selected cancer cell line according to standard protocols.
 - Harvest cells during the logarithmic growth phase using trypsinization.
 - Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. Assess cell viability using trypan blue exclusion (viability should be >95%).
 - Resuspend the cells in a 1:1 mixture of sterile PBS and Matrigel at the desired concentration.
- Tumor Implantation:
 - Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).
 - Inject the cell suspension subcutaneously into the right flank of each mouse. The typical injection volume is 100-200 μ L.
 - Monitor the animals for tumor growth.
- Drug Preparation and Administration:
 - Reconstitute **Aprutumab Ixadotin** with the appropriate sterile vehicle to the desired stock concentration. Further dilute with sterile saline or PBS to the final dosing concentration.
 - Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
 - Administer **Aprutumab Ixadotin** or vehicle control intravenously (i.v.) via the tail vein according to the specified dosing schedule (e.g., once weekly).
- Monitoring and Endpoints:
 - Measure tumor dimensions with digital calipers 2-3 times per week. Calculate tumor volume using the formula: $(\text{Length} \times \text{Width}^2) / 2$.

- Monitor animal body weight and overall health status throughout the study.
- The primary endpoint is typically tumor growth inhibition. Euthanize animals when tumors reach a predetermined size, or if signs of excessive toxicity are observed, in accordance with institutional animal care and use guidelines.

Patient-Derived Xenograft (PDX) Model Protocol

This protocol describes the establishment of PDX models, which more closely recapitulate the heterogeneity of human tumors.

Materials:

- Patient Tumor Tissue: Freshly collected from consenting patients.
- Animals: Highly immunodeficient mice (e.g., NOD scid gamma (NSG)).
- Surgical Tools: Sterile surgical instruments.
- Transport Media: Sterile media to transport tumor tissue.
- **Aprutumab Ixadotin** and Vehicle.

Procedure:

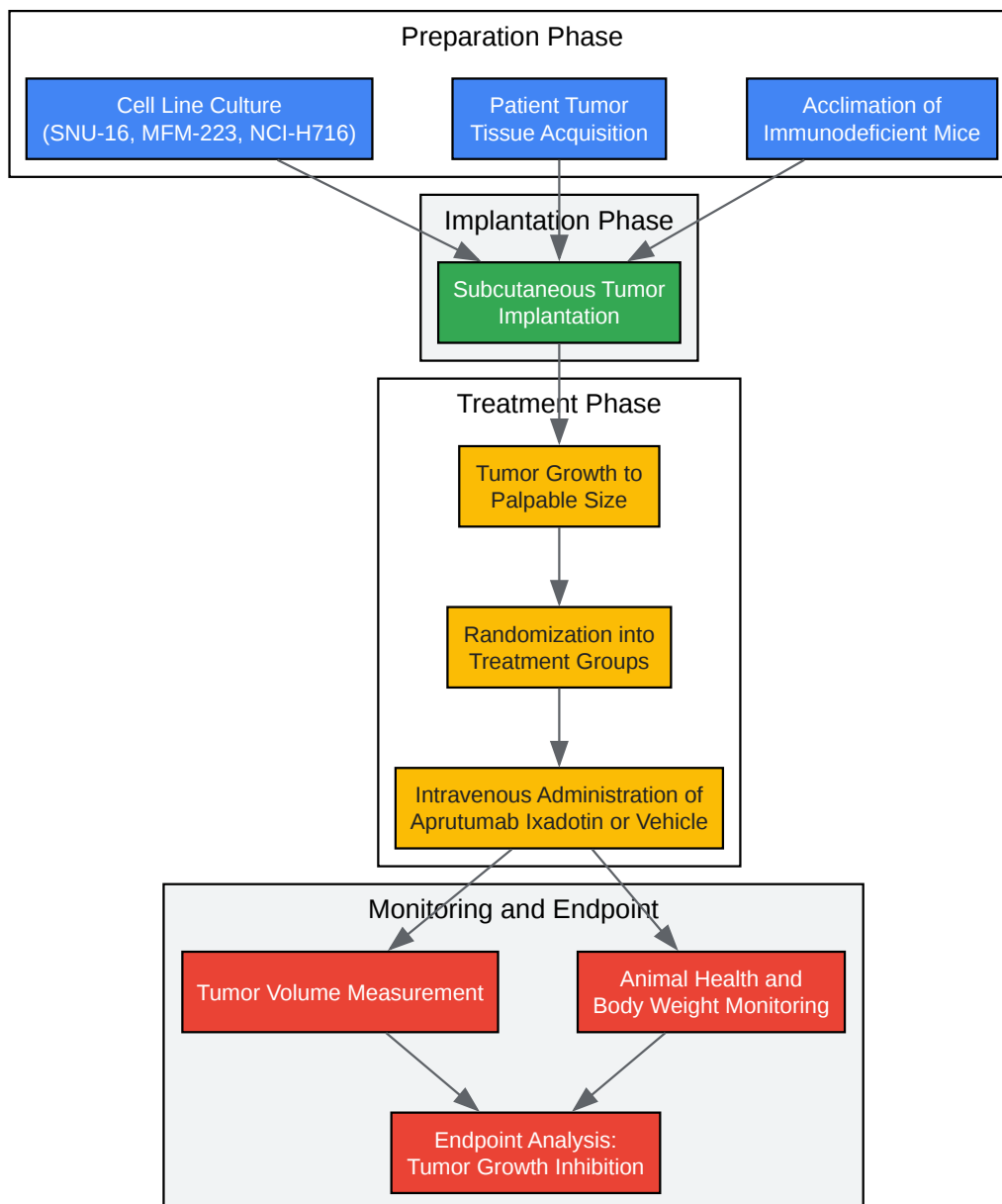
- Tumor Implantation:
 - Obtain fresh patient tumor tissue under sterile conditions.
 - Mechanically or enzymatically dissociate the tumor tissue into small fragments or a single-cell suspension.
 - Anesthetize the mice and implant the tumor fragments or cell suspension subcutaneously into the flank.
 - Monitor the mice for tumor engraftment and growth.
- Tumor Propagation:

- Once the initial tumors (F0 generation) reach a suitable size, they can be harvested and passaged into subsequent cohorts of mice (F1, F2, etc.) for expansion.
- Drug Efficacy Studies:
 - Once tumors are established in a sufficient number of mice, randomize them into treatment groups.
 - Prepare and administer **Aprutumab Ixadotin** as described in the CDX protocol.
 - Monitor tumor growth and animal health as previously described.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a preclinical in vivo study of **Aprutumab Ixadotin**.

Preclinical Experimental Workflow for Aprutumab Ixadotin

[Click to download full resolution via product page](#)**Fig 2.** General workflow for preclinical xenograft studies.

Conclusion

The preclinical data for **Aprutumab Ixadotin** in mouse models demonstrate its potential as an anti-cancer agent, particularly in tumors with high FGFR2 expression. The provided protocols offer a framework for researchers to conduct their own in vivo studies to further evaluate its efficacy and mechanism of action. It is important to note that preclinical findings did not directly translate to the human clinical setting, where a much lower maximum tolerated dose was observed.^[10] This highlights the importance of careful dose-escalation studies and comprehensive toxicological evaluation in the clinical development of ADCs.

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